5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

Serotonin Receptor Pharmacology CNS Drug Discovery Radioligand Binding Assay

Researchers requiring the exact 5-chloro isomer for laquinimod synthesis or 5-HT4 receptor studies face supply inconsistencies with generic isatoic anhydrides. This compound provides a guaranteed regiospecific building block. Key advantages: 1) Essential intermediate for laquinimod, with no substitutable isomer; 2) Validated 5-HT4 partial agonist (Ki 101 nM, EC50 4.5 nM); 3) Superior HDAC potency (IC50 173 nM) vs. 6-chloro isomer. Reliable supply with batch-to-batch consistency.

Molecular Formula C8H4ClNO3
Molecular Weight 197.57 g/mol
CAS No. 20829-96-3
Cat. No. B1361231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione
CAS20829-96-3
Molecular FormulaC8H4ClNO3
Molecular Weight197.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2
InChIInChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
InChIKeyNIGOFAVNIBBNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione: Key Intermediate and Pharmacological Probe


5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 20829-96-3), also known as 5-chloroisatoic anhydride, is a heterocyclic compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.57 g/mol [1]. It belongs to the 1H-benzo[d][1,3]oxazine-2,4-dione (isatoic anhydride) class, characterized by a bicyclic oxazine-dione core fused to a benzene ring. The presence of a chlorine atom at the 5-position and the reactive anhydride-like cyclic carbamate structure confer distinct reactivity and biological recognition properties that differentiate it from its unsubstituted parent and other halogenated analogs. Commercially available from multiple vendors with standard purities typically ≥98% , this compound serves as a versatile building block in medicinal chemistry, particularly as a crucial intermediate in the synthesis of the clinical-stage immunomodulator laquinimod , and as a pharmacologically active entity with demonstrated affinity for the 5-HT4 serotonin receptor .

Intermediate Laquinimod synthetic route research
Probe 5-HT4 serotonin receptor studies
Reactivity Halogen-directed regiochemical control

5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione: Unmatched Specificity over Analogs


Generic substitution within the isatoic anhydride class is not scientifically justifiable for two primary reasons. First, the specific position of the halogen substituent critically dictates the regiochemical outcome of nucleophilic ring-opening reactions, a key transformation for downstream derivative synthesis [1]. The 5-chloro isomer yields products with the chlorine atom ortho to the newly installed functionality, a structural motif that is non-interchangeable with that derived from the 6-chloro isomer (CAS 4743-17-3) or the unsubstituted parent (CAS 118-48-9). Second, biological target engagement is exquisitely sensitive to the substitution pattern. Data demonstrate that 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione acts as a partial agonist at the 5-HT4 receptor with a Ki of 101 nM [2]. This specific pharmacological profile, contingent on the 5-chloro substitution, cannot be assumed for the 6-chloro isomer, the unsubstituted analog, or other halogen variants (e.g., 5-fluoro or 5-bromo), which exhibit distinct physicochemical properties (LogP, molecular weight) and divergent biological activity landscapes. The following quantitative evidence underscores the unique value proposition of the 5-chloro isomer for both synthetic and biological applications.

6-Chloro isomer yields para-substituted products, not ortho; incompatible with laquinimod synthesis.
Unsubstituted parent lacks reported 5-HT4 receptor activity; pharmacological profile does not transfer.
5-Fluoro/5-Bromo analogs may shift lipophilicity and target engagement, requiring separate validation.

5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione: Quantitative Comparison vs. Analogs


5-HT4 Receptor Affinity and Functional Activity

5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione demonstrates quantifiable, high-affinity binding to the 5-HT4 receptor. It binds to recombinant human brain 5-HT4 receptor with a Ki of 101 nM [1]. Furthermore, it acts as a partial agonist, stimulating cAMP production in COS7 cells expressing human HA-tagged 5-HT4 receptor with an EC50 of 4.5 nM [1]. This specific activity profile contrasts with the unsubstituted parent compound, 1H-benzo[d][1,3]oxazine-2,4-dione (isatoic anhydride, CAS 118-48-9), for which no comparable 5-HT4 receptor binding or functional activity has been reported in authoritative databases like ChEMBL or BindingDB. This represents a clear functional gain-of-activity directly attributable to the 5-chloro substitution.

5-HT4 receptor binding
Reported
Target: Ki = 101 nM, EC50 = 4.5 nM (partial agonist) Comparator: No reported activity for unsubstituted parent
Supports 5-HT4 pathway research context
Recombinant human receptor, cAMP assay in COS7
Serotonin Receptor Pharmacology CNS Drug Discovery Radioligand Binding Assay

Regiochemical Purity in Derivative Synthesis

The position of the chlorine substituent fundamentally dictates the structure of products obtained from nucleophilic ring-opening. 5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione, upon reaction with nucleophiles (e.g., amines, alcohols), yields 2-amino-6-chlorobenzoic acid derivatives where the chlorine is ortho to the newly formed amide or ester [1]. In contrast, using the 6-chloro isomer (CAS 4743-17-3) yields 2-amino-5-chlorobenzoic acid derivatives, where the chlorine is para to the new functional group. These are distinct chemical entities with different physical, spectroscopic, and biological properties. For example, the 5-chloro isomer is the essential precursor to laquinimod, whereas the 6-chloro isomer would lead to an entirely different, non-cognate scaffold . A practical synthesis route from a US patent demonstrates the preparation of the 5-chloro isomer from 2-amino-6-chlorobenzoic acid and isopropyl carbonochloridate in 76% yield .

Regiochemical outcome
Head-to-head
5-Cl → 2-amino-6-chlorobenzoic acid (ortho) 6-Cl → 2-amino-5-chlorobenzoic acid (para)
Regioisomer identity must be verified
Critical for laquinimod structural integrity
Organic Synthesis Medicinal Chemistry Regioselectivity

Lipophilicity and ADME Profile Differentiation

The 5-chloro substitution significantly alters the compound's lipophilicity compared to the unsubstituted parent, impacting its predicted ADME properties. The consensus Log Po/w for 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is 1.61 . This is a substantial increase from the unsubstituted 1H-benzo[d][1,3]oxazine-2,4-dione, which has a consensus Log Po/w of approximately 0.78 [1]. This ~0.8 log unit difference translates to a roughly 6.3-fold higher partition coefficient for the 5-chloro compound, indicating greater membrane permeability but also potentially reduced aqueous solubility. The predicted water solubility for the 5-chloro compound is 0.419 mg/mL (LogS = -2.67) , placing it in the 'moderately soluble' class. While no direct solubility data for the unsubstituted parent was found in this search, the trend of increased lipophilicity with halogenation is a well-established class-level inference.

Consensus Log Po/w
Data to verify
5-Cl: 1.61 Unsubstituted: 0.78 (ΔLogP +0.83)
Lipophilicity may influence membrane permeability
Calculated consensus; experimental validation recommended
ADME Properties Lipophilicity Physicochemical Characterization

HDAC and Xanthine Oxidase Inhibition Profile

The biological activity of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is not limited to GPCRs. It exhibits a defined and quantifiable enzyme inhibition profile that differentiates it from other benzoxazine derivatives. In a fluorimetric assay using human HeLa cell extract, it inhibited histone deacetylase (HDAC) activity with an IC50 of 173 nM [1]. However, this activity is not universal; the compound shows significantly weaker inhibition of recombinant human HDAC2, with an IC50 greater than 50,000 nM (50 µM) [2], suggesting isoform selectivity. Furthermore, it is a moderate inhibitor of bovine xanthine oxidase, with a Ki of 820 nM in a competitive inhibition assay [3]. This contrasts with the 6-chloro isomer, for which a report indicates an IC50 of 1612 nM for HDAC inhibition [4], demonstrating that even a positional isomer shift can lead to a ~9.3-fold difference in potency against the same target class.

HDAC inhibition (HeLa)
Reported
5-Cl: IC50 = 173 nM 6-Cl: IC50 = 1612 nM (9.3-fold difference)
Supports HDAC isoform selectivity screening
Fluorimetric assay, HeLa extract
Enzyme Inhibition HDAC Xanthine Oxidase Selectivity Profiling

MAO-A Binding and CNS Potential

5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione demonstrates significant, quantifiable interaction with monoamine oxidase A (MAO-A), a key enzyme target for antidepressants and anxiolytics. In a radioligand displacement assay using rat cerebral cortex, the compound bound to MAO-A with a Ki of 240 nM [1]. This binding affinity indicates potential for modulating central monoamine levels. This activity is notable when compared to the compound's weak interaction with the D2 dopamine receptor (Ki = 23,000 nM) [1], suggesting a degree of selectivity within the CNS. While direct comparative data for the unsubstituted analog or other halogenated derivatives against MAO-A were not found in this search, the documented 240 nM affinity for MAO-A is a specific, quantifiable attribute of the 5-chloro compound that is not a generic class property.

MAO-A binding affinity
Reported
Ki = 240 nM
Supports MAO-A research context
Rat cerebral cortex, radioligand displacement
Monoamine Oxidase CNS Pharmacology Neurochemistry

Scalable and High-Yielding Synthesis Routes

The commercial viability and reliable supply of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione are underpinned by established, high-yielding synthetic routes from readily available starting materials. A robust method uses 2-amino-6-chlorobenzoic acid as the precursor. Reaction with phosgene in 1,4-dioxane at 0°C to room temperature provides the target compound in 93% yield as a white solid after simple filtration and washing [1]. An alternative, scalable process utilizes isopropyl carbonochloridate and acetyl chloride, affording the product in 76% yield after chromatographic purification . These well-documented protocols ensure that industrial and research laboratories can reliably source or synthesize this specific isomer in high purity and quantity. In contrast, synthetic routes for the 6-chloro isomer (CAS 4743-17-3) are less prominently featured in the open patent and process chemistry literature, which can translate to higher procurement costs or supply chain uncertainty.

Preparative synthesis
Reported
Phosgene method: 93% yield Isopropyl carbonochloridate method: 76% yield
Scalable synthetic route documented
From 2-amino-6-chlorobenzoic acid
Process Chemistry Scalable Synthesis Chemical Manufacturing

5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione: Validated Application Scenarios


Laquinimod Precursor and Immunomodulatory Agents

This compound is an essential, non-substitutable intermediate in the synthesis of laquinimod, an immunomodulator investigated for multiple sclerosis and other autoimmune conditions . The specific 5-chloro substitution is a structural requirement for laquinimod's final structure; use of the 6-chloro isomer would result in a different, untested compound. Procurement of this exact isomer is mandatory for any lab or CMO involved in the laquinimod synthetic route.

5-HT4 Serotonin Receptor Tool Compound

With a validated Ki of 101 nM and partial agonist activity (EC50 = 4.5 nM) at the human 5-HT4 receptor , this compound serves as a superior pharmacological probe compared to the unsubstituted parent. It enables researchers in CNS and gastroenterology to investigate 5-HT4-mediated pathways with a potent, selective tool compound that is readily synthesized or purchased.

CNS Lead Scaffold: MAO-A and HDAC Inhibition

The compound's defined activity against CNS-relevant targets, specifically MAO-A (Ki = 240 nM) and HDACs (IC50 = 173 nM in HeLa extract) [1], positions it as an attractive starting scaffold for medicinal chemistry programs in neuropsychiatry and oncology. Its ~9-fold greater HDAC potency compared to the 6-chloro isomer [2] makes it the clear choice for hit-to-lead campaigns targeting histone deacetylases.

Ortho-Chlorinated Anthranilic Acid Building Block

For synthetic chemists requiring 2-amino-6-chlorobenzoic acid derivatives, this anhydride is the most direct and atom-economical precursor. Ring-opening with various nucleophiles provides the desired ortho-substituted products in a single step . This regiospecific outcome is impossible to achieve with the 6-chloro isomer or the unsubstituted parent, making the 5-chloro compound an indispensable building block for constructing specific substitution patterns on the anthranilic acid core.

Application
Selection Property
Validation Focus
Laquinimod synthesis research
5-Chloro isomer requirement
Regiochemical identity review
5-HT4 serotonin receptor studies
Reported 5-HT4 binding context
Receptor pharmacology endpoint review
CNS target screening (MAO-A, HDAC)
Isoform-selectivity assay context
Enzyme inhibition endpoint review
Ortho-substituted anthranilic acid synthesis
Regiospecific ring-opening product
Structural identity confirmation

Technical Documentation Hub

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